molecular formula C21H22N6O2S B2585842 N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide CAS No. 1021266-70-5

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide

Cat. No.: B2585842
CAS No.: 1021266-70-5
M. Wt: 422.51
InChI Key: GYLGAWRTYRCWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N6O2S and its molecular weight is 422.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Development of Novel Heterocyclic Compounds

Researchers have synthesized novel heterocyclic compounds derived from different chemical precursors, demonstrating the versatility of these compounds in creating a wide range of biologically active molecules. For instance, Abu-Hashem et al. (2020) synthesized various heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, exhibiting anti-inflammatory and analgesic activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These compounds were evaluated as cyclooxygenase inhibitors, showing significant potential for medicinal applications.

Pharmacological Activities

Several studies have focused on the anticancer and anti-inflammatory potential of compounds structurally related to N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzamide. Ghule et al. (2013) designed and synthesized substituted derivatives to evaluate their anticancer and anti-inflammatory activities, finding notable efficacy against cancer and inflammation (Ghule, Deshmukh, & Chaudhari, 2013). These findings highlight the potential of such compounds in developing new therapeutic agents.

Antimicrobial and Anti-Inflammatory Activities

New derivatives incorporating pyrimidin-2-yl piperazin have been synthesized and shown to possess significant antimicrobial activity. Lahsasni et al. (2018) synthesized compounds displaying potent antimicrobial effects, with some showing greater potency than standard drugs against specific bacterial strains (Lahsasni, Al-Hemyari, Ghabbour, Nasser Mabkhoot, Aleanizy, Alothman, & Almarhoon, 2018). These outcomes suggest the potential of these compounds in addressing resistant microbial infections.

Properties

IUPAC Name

N-[4-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2S/c28-18(26-11-13-27(14-12-26)20-22-9-4-10-23-20)8-7-17-15-30-21(24-17)25-19(29)16-5-2-1-3-6-16/h1-6,9-10,15H,7-8,11-14H2,(H,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLGAWRTYRCWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.